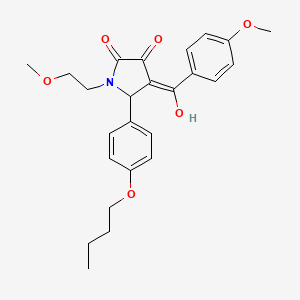
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol, also known as HMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol is not fully understood, but it is believed to involve its ability to modulate various signaling pathways in cells. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and survival. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol can induce apoptosis (programmed cell death) in cancer cells, inhibit the migration and invasion of cancer cells, and enhance the activity of immune cells. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has been found to protect against oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its low solubility in water can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol.
Future Directions
There are several future directions for research on (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of novel synthetic methods for (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol that can improve its purity and yield. Finally, the potential radioprotective effects of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol warrant further investigation, particularly in the context of cancer treatment.
Synthesis Methods
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol involves a series of chemical reactions that start with the condensation of 2-methyl-4-methoxybenzoyl chloride and piperidine. The resulting product is then reduced with sodium borohydride to yield (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol. The purity of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.
Scientific Research Applications
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and protect dopaminergic neurons from oxidative stress. (3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol has also been investigated for its potential as a radioprotective agent, as it has been found to enhance the survival of cells exposed to ionizing radiation.
properties
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-12(20-2)3-4-13(10)15(19)16-6-5-11(9-17)14(18)8-16/h3-4,7,11,14,17-18H,5-6,8-9H2,1-2H3/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGJHRIERJKJL-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-(hydroxymethyl)-1-(4-methoxy-2-methylbenzoyl)-3-piperidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5496954.png)
![1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5496964.png)
![2'-(hydroxymethyl)-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5496972.png)

![4-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5496979.png)

![8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)
![3-({1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5497009.png)
![3-[(dimethylamino)methyl]-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5497020.png)

![S-{2-[(4-methylphenyl)amino]-2-[(phenylsulfonyl)imino]ethyl} thiocarbamate](/img/structure/B5497023.png)

![2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5497035.png)
![5-methyl-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-benzimidazole](/img/structure/B5497048.png)